molecular formula C18H18FNO5S2 B5458872 3'-fluoro-4'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

3'-fluoro-4'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B5458872
M. Wt: 411.5 g/mol
InChI Key: NDXNYQIONFLJAJ-UHFFFAOYSA-N
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Description

The compound is a biphenyl carboxylic acid derivative with various functional groups attached, including a fluoro, methoxy, and thiomorpholin-4-ylsulfonyl group. These functional groups can significantly influence the properties and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings potentially having rotational freedom around the single bond that connects them. The presence of the fluoro, methoxy, and thiomorpholin-4-ylsulfonyl groups would further influence the structure, potentially affecting the rotation around the biphenyl bond and the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluoro group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a carboxylic acid group could result in the compound being a weak acid .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. For example, if it’s a potential drug, further studies could focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S2/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXNYQIONFLJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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